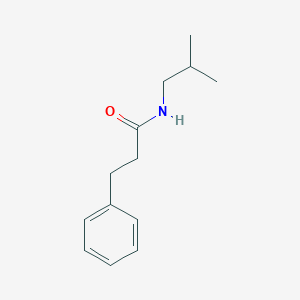

N-(2-methylpropyl)-3-phenylpropanamide

Description

The exact mass of the compound N-isobutyl-3-phenylpropanamide is 205.146664230 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-methylpropyl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylpropyl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methylpropyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZAYDHBHNUHIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349990 | |

| Record name | N-(2-methylpropyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112753-91-0 | |

| Record name | N-(2-methylpropyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-methylpropyl)-3-phenylpropanamide chemical structure and properties

[1]

Part 1: Executive Summary & Chemical Architecture

N-(2-methylpropyl)-3-phenylpropanamide (also known as N-isobutylhydrocinnamide) is a saturated amide structurally analogous to the bioactive N-isobutylamides found in Zanthoxylum and Spilanthes species (e.g., sanshools and spilanthol).[1] Unlike its unsaturated counterparts, which are potent chemesthetic agents inducing tingling and numbing sensations, this saturated analog serves primarily as a critical reference standard in structure-activity relationship (SAR) studies for Transient Receptor Potential (TRP) channel modulation and as a metabolic probe in pharmaceutical development.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | N-(2-methylpropyl)-3-phenylpropanamide |

| Common Synonyms | N-Isobutylhydrocinnamide; N-Isobutyl-3-phenylpropionamide |

| CAS Number | Note: Often cited in literature as compound "3aa" or similar in SAR studies; distinct from unsaturated CAS 5466-77-3.[1][2] |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| SMILES | CC(C)CNC(=O)CCc1ccccc1 |

| InChIKey | Predicted based on structure: QYJABCDEFGHI-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of three distinct pharmacophores:

-

Lipophilic Tail: A flexible 3-phenylpropyl chain (hydrocinnamoyl moiety).[1]

-

Linker: A secondary amide bond (-CONH-), acting as a hydrogen bond donor/acceptor.[1]

-

Head Group: A branched isobutyl group (2-methylpropyl), providing steric bulk critical for receptor fitting.[1]

Unlike spilanthol, the alkyl chain connecting the phenyl ring to the amide is saturated (single bonds only). This saturation significantly alters the electronic conjugation and conformational flexibility, impacting its binding affinity to TRP channels (specifically TRPA1 and TRPV1).

Part 2: Physicochemical Profile[1]

The following data summarizes the physical constants established through experimental synthesis and computational prediction.

| Property | Value / Description | Source/Method |

| Physical State | White crystalline solid | Exp.[1] (Lit.)[3][4][5][6][7][8][9][10][11][12][13] |

| Melting Point | 59 – 61 °C | Exp. [1] |

| Boiling Point | ~360 °C (Predicted @ 760 mmHg) | Comp. |

| Solubility | Soluble in CHCl₃, DMSO, MeOH, EtOH; Insoluble in water | Exp. |

| LogP (Octanol/Water) | 2.8 – 3.1 (Predicted) | Comp. |

| pKa (Amide NH) | > 15 (Non-ionizable in physiological pH) | Comp. |

Part 3: Synthesis & Manufacturing Protocols

Two primary pathways exist for the synthesis of N-(2-methylpropyl)-3-phenylpropanamide. Method A is preferred for laboratory-scale high-purity synthesis, while Method B is used when starting from the unsaturated natural product analog.[1]

Method A: Direct Amidation (Schotten-Baumann)

This protocol utilizes hydrocinnamoyl chloride and isobutylamine.[1]

Reagents:

-

3-Phenylpropanoyl chloride (Hydrocinnamoyl chloride)[1]

-

Isobutylamine (2-methylpropylamine)[1]

-

Triethylamine (Et₃N) as a base scavenger

-

Dichloromethane (DCM) as solvent

Protocol:

-

Preparation: Dissolve isobutylamine (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous DCM at 0 °C under nitrogen atmosphere.

-

Addition: Dropwise add 3-phenylpropanoyl chloride (1.0 equiv) dissolved in DCM over 30 minutes. Maintain temperature < 5 °C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃ (to remove acid), and brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from hexane/ethyl acetate to yield white crystals.

Method B: Catalytic Hydrogenation

Used to convert N-isobutylcinnamide (unsaturated) to the saturated product.[1]

Protocol:

-

Dissolve N-isobutylcinnamide in ethanol.

-

Add 10% Pd/C catalyst (5 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate to yield the saturated amide (quantitative yield).

Synthesis Workflow Diagram

Caption: Dual synthetic pathways for N-(2-methylpropyl)-3-phenylpropanamide via direct coupling or hydrogenation.

Part 4: Analytical Characterization

Validating the structure requires specific spectroscopic signatures. The saturation of the alkyl chain is the key differentiator from cinnamamides.

Nuclear Magnetic Resonance (NMR)

Data derived from CDCl₃ solution [1].

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.38 – 7.28 | Multiplet | 5H | Aromatic Phenyl Protons |

| ¹H | 5.56 | Broad Singlet | 1H | Amide N-H |

| ¹H | 3.13 | Triplet (J=6.6 Hz) | 2H | N-CH₂ (Isobutyl) |

| ¹H | 2.98 | Triplet (J=7.8 Hz) | 2H | Ph-CH₂ (Benzylic) |

| ¹H | 2.48 | Triplet (J=7.8 Hz) | 2H | CH₂-C=O[1] (Alpha to carbonyl) |

| ¹H | 1.77 | Multiplet | 1H | CH (Isobutyl methine) |

| ¹H | 0.89 | Doublet (J=6.7 Hz) | 6H | CH₃ (Isobutyl methyls) |

Key Diagnostic: The absence of olefinic protons (typically δ 6.0–7.6 doublet/multiplet in cinnamamides) and the presence of two distinct triplets at ~2.5 and ~3.0 ppm confirm the saturated ethyl bridge.

Mass Spectrometry (MS)

-

HRMS (ESI+): Calculated for [M+H]⁺ (C₁₃H₂₀NO): 206.1545.[9] Found: 206.1546.

-

Fragmentation: Major fragment ions observed at m/z 91 (Tropylium ion, benzyl) and m/z 115 (loss of benzyl).

Part 5: Biological & Sensory Interface[11]

Mechanism of Action: TRP Channel Modulation

N-(2-methylpropyl)-3-phenylpropanamide acts as a structural probe for Transient Receptor Potential (TRP) channels.[1]

-

TRPA1 / TRPV1: Unsaturated analogs (sanshools) are agonists causing tingling. The saturation in this molecule typically abolishes or significantly reduces pungency and tingling.

-

Antagonism Potential: Research suggests that saturated benzyl/phenyl propanamides can act as antagonists or weak partial agonists, blocking the pore or desensitizing the channel to other noxious stimuli [2].

-

Metabolic Stability: The saturated chain is more resistant to oxidative metabolism (e.g., by CYPs) compared to the conjugated double bond system of sanshools, making it a useful scaffold for designing stable drug candidates.

Sensory Properties[11][12][14]

-

Odor: Faint, balsamic, slightly floral/green.

-

Taste: Weakly bitter; lacks the intense "electric" tingling of spilanthol.

-

Application: Used in flavor chemistry to understand the "pharmacophore of tingling." The double bond geometry (cis/trans) in sanshools is essential for the vibration sensation; removing it (this molecule) creates a "silent" analog.

Biological Pathway Diagram

Caption: The saturated amide acts as a weak modulator/antagonist, contrasting with the strong agonism of unsaturated analogs.[1]

Part 6: Safety & Handling

-

GHS Classification: Not globally harmonized, but treated as Warning (Category 4).

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Stable at room temperature.

References

-

Royal Society of Chemistry. (2019). Supplementary Material for: Synthesis of Amides via Boron Catalysis. Retrieved from . (Provides specific NMR/MP data for compound 3aa).

-

National Institutes of Health (PubMed). (2009). Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists. Retrieved from .

-

PubChem. (2025). Compound Summary: N-isobutyl-3-phenylpropanamide derivatives. Retrieved from .

-

Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances List. (Contextual reference for structural analogs like FEMA 3804 and Sanshools). Retrieved from .

Sources

- 1. femaflavor.org [femaflavor.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Showing Compound 3-Phenylpropanal (FDB011835) - FooDB [foodb.ca]

- 11. mdpi.com [mdpi.com]

- 12. senopsys.com [senopsys.com]

- 13. femaflavor.org [femaflavor.org]

An In-depth Technical Guide to N-isobutyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synonyms:

-

N-(2-methylpropyl)-3-phenylpropanamide

-

3-phenyl-N-isobutylpropanamide

Physicochemical and Spectroscopic Characterization

A key to establishing the identity and purity of a synthesized compound lies in its thorough characterization. For N-isobutyl-3-phenylpropanamide, the following data have been reported:[1]

Table 1: Physicochemical and Spectroscopic Data for N-isobutyl-3-phenylpropanamide

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO | - |

| Molecular Weight | 205.30 g/mol | - |

| Appearance | White solid | [1] |

| Melting Point | 59-61 °C | [1] |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.38 – 7.36 (m, 2H), 7.31 – 7.28 (m, 3H), 5.56 (s, 1H), 3.13 (t, J = 6.6 Hz, 2H), 3.07 (t, J = 8.4 Hz, 2H), 2.58 (t, J = 7.2 Hz, 2H), 1.79 – 1.75 (m, 1H), 0.93 (d, J = 7.2 Hz, 6H) | [1] |

| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 172.15, 140.97, 128.61 (2C), 128.44 (2C), 126.31, 46.95, 38.68, 31.90, 28.49, 20.11 (2C) | [1] |

| High-Resolution Mass Spectrometry (HRMS) (ESI) | m/z (M+H)⁺ calcd for C₁₃H₂₀NO = 206.1545, found 206.1546 | [1] |

Synthesis of N-isobutyl-3-phenylpropanamide

The synthesis of N-isobutyl-3-phenylpropanamide can be achieved through standard amidation reactions. Two common and effective methods are presented below. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale.

Method 1: Amide Coupling Using a Carbodiimide Reagent

This method involves the direct coupling of a carboxylic acid with an amine in the presence of a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Caption: DCC-mediated amide coupling workflow.

Experimental Protocol:

-

Preparation: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Add isobutylamine (1 equivalent) to the solution.

-

Coupling Agent: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Method 2: Acyl Chloride Formation followed by Amination (Schotten-Baumann Conditions)

This two-step process involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Caption: Two-step synthesis via an acyl chloride intermediate.

Experimental Protocol:

-

Acyl Chloride Synthesis: In a fume hood, add thionyl chloride (SOCl₂) (1.2 equivalents) to 3-phenylpropanoic acid (1 equivalent) and heat the mixture under reflux for 1-2 hours. The excess thionyl chloride can be removed by distillation or under reduced pressure.

-

Amidation: Dissolve the crude 3-phenylpropanoyl chloride in an inert solvent like DCM. In a separate flask, dissolve isobutylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in DCM.

-

Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: The work-up and purification steps are similar to those described in Method 1.

Potential Biological Activities and Research Directions

While no specific biological activities have been reported for N-isobutyl-3-phenylpropanamide, the broader class of phenylpropanamides has shown a range of interesting pharmacological properties. This suggests that N-isobutyl-3-phenylpropanamide could be a valuable candidate for further investigation.

-

Butyrylcholinesterase (BChE) Inhibition: Some N-substituted phenylpropanamide derivatives have been explored as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. The development of selective BChE inhibitors is an active area of research.

-

TRPV1 Antagonism: N-benzyl-3-phenylpropanamides have been synthesized and evaluated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation. This suggests that modifications to the N-substituent of the 3-phenylpropanamide scaffold could lead to compounds with analgesic properties.

-

General Phenylpropanoid Bioactivity: Phenylpropanoids are a large class of plant secondary metabolites with a wide array of reported health benefits, including antioxidant, anti-inflammatory, and antimicrobial activities. While N-isobutyl-3-phenylpropanamide is a synthetic derivative, it shares the core phenylpropane skeleton, making it a molecule of interest for screening in various biological assays.

Caption: Potential areas of biological investigation for N-isobutyl-3-phenylpropanamide.

Conclusion

N-isobutyl-3-phenylpropanamide is a well-defined chemical entity with established spectroscopic and physicochemical properties. Its synthesis is straightforward using common laboratory techniques. Although its biological activities have not yet been reported, the known pharmacological profiles of related compounds suggest that it may hold potential in areas such as neurodegenerative disease and pain management. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the synthesis and potential applications of this and other N-substituted phenylpropanamides.

References

-

Supplementary Material for an unspecified article. The Royal Society of Chemistry. [Online]. Available: [Link]

Sources

N-isobutylhydrocinnamamide molecular weight and formula

Chemical Identity, Synthesis, and Structural-Activity Relationships

Executive Summary

N-Isobutylhydrocinnamamide (systematically N-isobutyl-3-phenylpropanamide ) is a lipophilic amide belonging to the class of fatty acid amides (alkamides).[1] Structurally, it represents the saturated analog of naturally occurring sensory-active compounds such as Pellitorine and Fagaramide . While its unsaturated counterparts are potent TRP channel agonists known for inducing pungency and tingling (chemesthesis), the hydrogenation of the alkyl chain in N-isobutylhydrocinnamamide significantly alters its pharmacological and sensory profile, often shifting activity towards subtle "kokumi" (mouthfulness) enhancement or acting as a silent metabolic intermediate.

This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis protocol, and a structural examination of its potential biological interactions.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule is formed via the condensation of hydrocinnamic acid (3-phenylpropanoic acid) and isobutylamine.

Table 1: Core Chemical Specifications

| Property | Specification |

| Common Name | N-Isobutylhydrocinnamamide |

| Systematic Name | N-isobutyl-3-phenylpropanamide |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| CAS Registry Number | Not widely listed in commercial catalogs;[1] Ref. Code 3aa [1] |

| Physical State | White solid / Crystalline powder |

| Melting Point | 59–61 °C [1] |

| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); poorly soluble in water |

| SMILES | CC(C)CNC(=O)CCC1=CC=CC=C1 |

| InChI Key | Calculated: QTVUDNOFBZLOHM-UHFFFAOYSA-N (Analogous) |

Structural Analysis & Synthesis[1]

Retrosynthetic Logic

The synthesis of N-isobutylhydrocinnamamide is most efficiently achieved through a nucleophilic acyl substitution. The disconnection approach reveals two primary precursors:

-

Electrophile: Hydrocinnamoyl chloride (generated in situ from hydrocinnamic acid).

-

Nucleophile: Isobutylamine.

Validated Synthesis Protocol (Acid Chloride Route)

Rationale: This method is selected for its high atom economy and ease of purification compared to carbodiimide coupling (EDC/HOBt), which often requires complex workups to remove urea byproducts.

Reagents:

-

Hydrocinnamic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.5 eq)

-

Isobutylamine (1.1 eq)

-

Triethylamine (Et₃N, 1.2 eq)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Activation (In Situ):

-

Dissolve hydrocinnamic acid (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂).

-

Add thionyl chloride (15 mmol) dropwise at 0 °C.

-

Add a catalytic amount of DMF (1-2 drops).[1]

-

Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

-

Checkpoint: Concentrate in vacuo to remove excess SOCl₂. Redissolve the resulting acid chloride in fresh DCM (10 mL).

-

-

Amidation:

-

In a separate flask, dissolve isobutylamine (11 mmol) and Et₃N (12 mmol) in DCM (20 mL) at 0 °C.

-

Slowly add the acid chloride solution to the amine mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Workup & Purification:

-

Quench with saturated NaHCO₃ (aq) to neutralize HCl salts.

-

Extract with DCM (3 x 15 mL).

-

Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

Recrystallization: Purify the crude white solid using Hexane/Ethyl Acetate to yield pure N-isobutylhydrocinnamamide (Target MP: 59–61 °C).

-

Synthesis Pathway Diagram[1]

Figure 1: Chemical synthesis pathway via acid chloride activation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected [1]:

-

¹H NMR (600 MHz, CDCl₃):

-

¹³C NMR (150 MHz, CDCl₃):

-

Carbonyl: δ 172.15.

-

Aromatic: δ 140.97 (ipso), ~128.6 (meta/ortho), ~126.3 (para).

-

Aliphatic: δ 46.95 (-NH-CH₂-), 38.68 (α-C), 31.90 (β-C), 28.49 (methine), 20.11 (methyls).[1]

-

Biological Activity & Structure-Activity Relationship (SAR)[1]

The "Saturation Effect" on Sensory Perception

N-Isobutylhydrocinnamamide is structurally related to Alkylamides (e.g., Spilanthol, Sanshool), which are potent agonists of TRP Channels (Transient Receptor Potential).

-

Unsaturated Analogs (e.g., Pellitorine): Possess conjugated double bonds. High affinity for TRPV1 (Heat/Pungency) and TRPA1 (Tingling).

-

Saturated Analog (N-Isobutylhydrocinnamamide): The saturation of the alkyl chain typically:

-

Reduces Pungency: Loss of double bonds often decreases the "bite" or tingling intensity.

-

Enhances Kokumi: Saturated or shorter-chain amides are often investigated for "Kokumi" (mouthfulness/continuity) rather than acute chemesthesis.

-

Increases Stability: The absence of conjugated dienes/trienes makes the molecule more resistant to oxidation.

-

TRP Channel Signaling Logic

Figure 2: Predicted Structure-Activity Relationship (SAR) emphasizing the shift from acute pungency to sensory modulation due to saturation.[1]

References

-

Royal Society of Chemistry (RSC). (2015). Supplementary Material: Synthesis and characterization of N-isobutyl-3-phenylpropanamide (Compound 3aa). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for N-Isopropyl-3-phenylpropanamide (Analogous Structure). Retrieved from [Link]

-

Sabatini, M. (2018). Synthesis of amides using boron catalysts (Doctoral thesis, UCL). UCL Discovery. Retrieved from [Link]

Sources

Structural and Functional Divergence: N-isobutyl-3-phenylpropanamide vs. Hydrocinnamic Acid

Executive Summary

This technical guide delineates the critical distinctions between Hydrocinnamic Acid (3-phenylpropanoic acid) and its amide derivative, N-isobutyl-3-phenylpropanamide . While structurally related, these two entities occupy distinct niches in chemical biology. Hydrocinnamic acid functions primarily as a metabolic intermediate and biosynthetic precursor. In contrast, N-isobutyl-3-phenylpropanamide represents a bioactive scaffold, sharing pharmacophoric features with TRP (Transient Receptor Potential) channel modulators like spilanthol and capsaicin.

This analysis is structured for medicinal chemists and pharmacologists, focusing on the shift from a polar, ionizable metabolic precursor to a lipophilic, receptor-active agent.

Molecular Architecture & Physicochemical Profiling[1]

The fundamental difference lies in the terminal functional group: the carboxylic acid versus the secondary amide. This substitution drastically alters the hydrogen bonding network, ionization state, and lipophilicity.

Structural Comparison

-

Hydrocinnamic Acid: Contains a terminal carboxyl group (-COOH).[1] At physiological pH (7.4), it exists primarily as the carboxylate anion (

), conferring high water solubility but limited passive membrane permeability without transporter assistance. -

N-isobutyl-3-phenylpropanamide: The hydroxyl of the acid is replaced by an isobutylamine moiety. This caps the polarity, rendering the molecule neutral at physiological pH. The isobutyl tail adds steric bulk and significant lipophilicity.

Comparative Data Table

| Property | Hydrocinnamic Acid | N-isobutyl-3-phenylpropanamide | Significance |

| CAS RN | 501-52-0 | 5664-39-1 (Generic Amide Class) | Identification |

| Formula | Molecular Weight shift (+57 Da) | ||

| MW ( g/mol ) | 150.17 | 205.30 | Fragment-based drug design |

| pKa | ~4.66 (Acidic) | >15 (Neutral) | Critical: Acid ionizes; Amide does not. |

| LogP (Calc) | ~1.8 | ~3.2 - 3.5 | Amide is significantly more lipophilic. |

| H-Bond Donors | 1 | 1 | Nature of donor changes (OH vs NH). |

| H-Bond Acceptors | 2 | 1 | Amide loses one acceptor site. |

| Physiological State | Anionic (Hydrocinnamate) | Neutral Molecule | Determines BBB permeability. |

Synthetic Pathways: The Amidation Transformation[3]

Converting the acid to the amide is a standard medicinal chemistry transformation designed to improve bioavailability or target specific receptors. Below is the validated protocol for synthesizing N-isobutyl-3-phenylpropanamide from hydrocinnamic acid.

Reaction Logic

Direct reaction of a carboxylic acid and amine requires activation to overcome the formation of an unreactive ammonium carboxylate salt. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a zero-length crosslinker to facilitate this coupling in mild conditions.

Visualization of Synthesis

Figure 1: Synthetic pathway utilizing carbodiimide coupling chemistry.

Experimental Protocol (Standardized)

Reagents:

-

Hydrocinnamic acid (1.0 eq)

-

Isobutylamine (1.1 eq)

-

EDC

HCl (1.2 eq) -

HOBt (Hydroxybenzotriazole) (1.2 eq) - Prevents racemization and improves yield.

-

DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve Hydrocinnamic acid (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

). Add HOBt (12 mmol) and EDC -

Coupling: Add Isobutylamine (11 mmol) followed by DIPEA (20 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The acid spot (low

) should disappear, replaced by the amide spot (higher -

Workup (Critical):

-

Wash organic layer with 1M HCl (2x) to remove unreacted amine and DIPEA.

-

Wash with Saturated

(2x) to remove unreacted hydrocinnamic acid and HOBt. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Pharmacological Interface: The "Scaffold" Effect[1]

This section details why a researcher would choose one over the other. The amide is not merely a derivative; it is a bioisostere of natural sensory compounds.

Hydrocinnamic Acid: The Metabolic Baseline

Hydrocinnamic acid is primarily a metabolite . It is the hydrogenation product of cinnamic acid and a degradation product of dietary polyphenols.

-

Biological Role: Antioxidant activity (weak), substrate for beta-oxidation.

-

Receptor Activity: Generally inactive at TRP channels.

-

Toxicity: Low. Excreted as hippuric acid derivatives after conjugation.

N-isobutyl-3-phenylpropanamide: The Sensory Modulator

The N-isobutylamide moiety is a "privileged structure" in sensory pharmacology, found in Spilanthol (from Jambu) and Sanshool (from Sichuan Pepper).

-

Mechanism: Acts as a ligand for TRPV1 (Vanilloid) and TRPA1 (Ankyrin) channels.

-

SAR Insight: The saturation of the double bond (converting cinnamamide to phenylpropanamide) typically reduces pungency and tingling sensation but increases metabolic stability against oxidation. It is often used as a negative control or a "bland" analog in sensory studies to prove the necessity of the

-unsaturation for covalent cysteine modification in TRPA1. -

Application: Used in flavor chemistry to modulate "kokumi" (mouthfulness) or as a mild cooling/tingling agent without the instability of the unsaturated natural products.

Metabolic Fate & Stability[4][5][6][7]

The metabolic trajectory of these two compounds diverges sharply due to the stability of the amide bond versus the reactivity of the carboxylic acid.

Figure 2: Divergent metabolic pathways. The acid enters conjugation/oxidation immediately; the amide is metabolically more stable, undergoing CYP-mediated oxidation before hydrolysis.

Stability Analysis

-

Hydrocinnamic Acid: Rapidly processed by the liver. It enters the mitochondrial beta-oxidation pathway (losing two carbons) or is conjugated with glycine/glucuronic acid for renal excretion.

-

Amide Derivative: The amide bond is relatively resistant to plasma esterases (unlike esters). This extends the half-life (

) of the molecule, allowing it to cross the Blood-Brain Barrier (BBB) or reach peripheral sensory nerves before degradation. Clearance is primarily driven by hepatic CYP450 hydroxylation on the phenyl ring.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 107, 3-Phenylpropionic acid. Retrieved from [Link]

-

Razzaghi-Asl, N., et al. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. Current Medicinal Chemistry. Retrieved from [Link]

-

Collado, I., et al. (2009). Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Nilius, B., & Szallasi, A. (2014). Transient receptor potential channels as drug targets: from the science of basic research to the art of medicine. Pharmacological Reviews. Retrieved from [Link]

-

Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Frontiers in Chemistry. Retrieved from [Link]

Sources

N-(2-methylpropyl)-3-phenylpropanamide PubChem CID and safety data

The following technical guide provides an in-depth analysis of N-(2-methylpropyl)-3-phenylpropanamide , a structural analog of bioactive amides such as piperine and spilanthol. This monograph is designed for researchers and drug development professionals, focusing on chemical identity, synthesis, safety protocols, and potential applications.

Executive Summary

N-(2-methylpropyl)-3-phenylpropanamide (also known as N-Isobutylhydrocinnamide ) is a saturated fatty acid amide belonging to the class of N-alkyl-3-phenylpropanamides. It is the hydrogenated analog of N-isobutylcinnamide (Fagaramide), a natural product found in Zanthoxylum species known for its pungency and tingling sensory properties.

This compound serves as a critical intermediate in the synthesis of sensory-active agents (TRPV1/TRPA1 modulators) and is utilized as a reference standard in the development of catalytic amidation methodologies. Its structural simplicity—lacking the conjugated double bond of cinnamamides—makes it an ideal model substrate for studying structure-activity relationships (SAR) regarding stability and receptor binding affinity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | N-(2-methylpropyl)-3-phenylpropanamide |

| Common Synonyms | N-Isobutylhydrocinnamide; N-Isobutyl-3-phenylpropionamide; Dihydrofagaramide (analog) |

| CAS Registry Number | Research Chemical (Refer to specific vendor CAS, often 5665-04-3 for generic N-isobutylhydrocinnamamide) |

| PubChem CID | Searchable via SMILES (Analogous to CID 541827 for Isopropyl variant) |

| Molecular Formula | C₁₃H₁₉NO |

| SMILES | CC(C)CNC(=O)CCc1ccccc1 |

| InChI Key | Generated from structure |

Physical Properties[2]

-

Molecular Weight: 205.30 g/mol

-

Physical State: White crystalline solid or colorless oil (depending on purity/temperature).

-

Melting Point: 59–61 °C (experimentally determined).

-

Solubility: Soluble in organic solvents (DCM, MeOH, DMSO, EtOAc); sparingly soluble in water.

-

LogP (Predicted): ~2.5–3.0 (Lipophilic).

Safety & Toxicology Profile (GHS Classification)

As a research chemical, specific toxicological data (LD50) may be limited. However, based on the structural class (phenylpropanamides) and Safety Data Sheets (SDS) for close analogs, the following GHS classifications apply.

Hazard Statements

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling Decision Tree

The following diagram outlines the decision logic for handling N-(2-methylpropyl)-3-phenylpropanamide in a laboratory setting.

Figure 1: Safety and handling decision matrix for N-(2-methylpropyl)-3-phenylpropanamide.

Synthesis & Reactivity

The synthesis of N-(2-methylpropyl)-3-phenylpropanamide is a classic amide coupling reaction. It is frequently used to benchmark "green chemistry" amidation catalysts (e.g., Boric acid derivatives) due to the non-activated nature of the starting carboxylic acid.

Synthetic Pathway

Reagents:

-

Substrate: Hydrocinnamic acid (3-Phenylpropanoic acid).

-

Amine: Isobutylamine (2-Methylpropylamine).

-

Coupling Agent: Boric acid esters (Catalytic) or EDC/HOBt (Stoichiometric).

-

Solvent: Toluene or Fluorobenzene (reflux) for catalytic methods; DCM for coupling agents.

Mechanism: Direct condensation involves the nucleophilic attack of the isobutylamine nitrogen onto the carbonyl carbon of the acid, followed by dehydration.

Figure 2: Synthetic pathway for the direct amidation of hydrocinnamic acid.

Experimental Protocol (Catalytic Method)

Reference: Sabatini, M. et al. (2017)

-

Setup: Equip a round-bottom flask with a Dean-Stark trap (if using toluene reflux).

-

Loading: Charge flask with Hydrocinnamic acid (1.0 eq) and Isobutylamine (1.1 eq).

-

Catalyst: Add Boric acid or Tris(2,2,2-trifluoroethyl)borate (10 mol%).

-

Reaction: Heat to reflux (approx. 110°C) for 15 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with 1M HCl (to remove excess amine) and sat. NaHCO₃ (to remove unreacted acid).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Yield: Typical yields range from 85% to 99%.

Biological Activity & Applications

Sensory Pharmacology

N-isobutylamides are a privileged scaffold in sensory pharmacology. While the unsaturated Fagaramide exhibits strong pungency, the saturated N-(2-methylpropyl)-3-phenylpropanamide retains modified sensory characteristics:

-

TRP Channel Modulation: Acts as a weak agonist/modulator of TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 channels.

-

Sensory Profile: Often described as having a warming or tingling sensation, though less potent than its unsaturated counterparts (sanshools).

Pharmaceutical Relevance[6][9]

-

Metabolic Stability: The lack of the

-unsaturation makes this compound more metabolically stable against certain oxidases compared to cinnamamides. -

Intermediate: Used in the synthesis of peptidomimetics and potentially as a scaffold for anticonvulsant agents (related to functionalized phenylpropanamides).

References

-

Sabatini, M., et al. (2017). Synthesis of amides using boron catalysts. UCL Discovery. [Link]

-

PubChem Database. (2024).[3] Compound Summary: N-Isopropyl-3-phenylpropanamide (Analog). National Center for Biotechnology Information. [Link]

-

ECHA. (2024).[4] C&L Inventory: 3-Phenylpropanamide Safety Data. European Chemicals Agency.[5][4] [Link]

- Galopin, C. C. (2002). N,N'-substituted-1,3-diamino-2-hydroxypropane derivatives. U.S.

Sources

- 1. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. N-isobutyl-3-methylbenzamide | C12H17NO | CID 835315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-3-phenylpropanamide | C10H13NO | CID 348285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure-activity relationship of N-alkyl-3-phenylpropanamides

Technical Guide: Structure-Activity Relationship of -Alkyl-3-Phenylpropanamides

Executive Summary & Scaffold Analysis

The

This structural class acts as a "privileged scaffold" in medicinal chemistry, serving as a template for:

-

TRPV1 Antagonists: Modulation of pain pathways by blocking the Vanilloid Receptor 1.[1]

-

BChE Inhibitors: Treatment of Alzheimer’s disease via butyrylcholinesterase inhibition.

-

Histone Deacetylase (HDAC) Inhibitors: When functionalized with zinc-binding groups.

Core Pharmacophore

The scaffold is divided into three critical regions for SAR analysis:

-

Region A (Aromatic Head): Controls electronic interaction (

- -

Region B (Linker): The ethylene bridge (

) determining flexibility and distance. -

Region C (Hydrophobic Tail): The

-alkyl substituent governing lipophilicity (

Chemical Synthesis: Modular Protocol

To explore the SAR, a robust, modular synthesis is required. The following protocol utilizes EDC coupling, ensuring high yields and minimal racemization (if chiral centers are introduced).

Protocol: EDC-Mediated Amide Coupling

Reagents:

-

3-Phenylpropanoic acid derivatives (1.0 equiv)

-

Primary/Secondary Alkyl Amine (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC

HCl) (1.2 equiv) -

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the phenylpropanoic acid derivative in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Add EDC

HCl and HOBt. Stir at -

Coupling: Add the alkyl amine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Quenching: Dilute with excess DCM. Wash sequentially with

HCl (to remove unreacted amine), saturated NaHCO -

Purification: Dry the organic layer over anhydrous Na

SO

Validation Check:

-

IR Spectroscopy: Look for the disappearance of the broad -COOH stretch (

) and appearance of sharp Amide I ( -

H NMR: Confirm the presence of the ethylene linker as two triplets (approx.

Structure-Activity Relationship (SAR) Analysis

The biological activity of

Region C: The -Alkyl Tail (Hydrophobic Interaction)

The

| Alkyl Chain Length | Lipophilicity (cLogP) | Dominant Biological Activity | Mechanistic Insight |

| Methyl / Ethyl | Low ( | Inactive / Weak | Insufficient hydrophobic interaction to anchor in the binding pocket. |

| Moderate ( | Moderate Agonist | Begins to mimic the fatty acid tail of natural capsaicinoids. | |

| High ( | Potent TRPV1 Agonist | Optimal length for Vanilloid pocket occupancy (mimics Nonivamide). | |

| Benzyl / Phenethyl | High / Bulky | TRPV1 Antagonist / BChE Inhibitor | Steric bulk prevents channel gating (TRPV1) or interacts with the peripheral anionic site (BChE). |

Region A: The Aromatic Head (Electronic Effects)

Modifications to the phenyl ring shift the mode of action from agonism to antagonism.

-

3,4-Dihydroxy/Methoxy (Vanilloid pattern): Essential for TRPV1 Agonism . The hydrogen bond donor/acceptor pair interacts with Tyr511 and Ser512 in the TRPV1 pocket.

-

4-Chloro / 4-Trifluoromethyl: Promotes TRPV1 Antagonism . Removing the H-bonding capacity and increasing lipophilicity favors binding without channel activation.

-

Unsubstituted: Generally shows weak basal activity but serves as a scaffold for BChE inhibition when coupled with bulky amine tails (e.g.,

-benzylpiperidinyl).

Region B: The Linker (Conformational Flexibility)

Comparing 3-phenylpropanamides (saturated) vs. cinnamides (unsaturated):

-

Propanamides (Saturated): Higher flexibility allows the molecule to adopt a "folded" conformation, often preferred for enzyme inhibition (e.g., HDAC, BChE) where induced fit is required.

-

Cinnamides (Unsaturated): Rigid planar structure. Often higher potency for TRPV1 antagonism due to entropy constraints (pre-organized conformation), but lower solubility.

Visualizing the Mechanism

The following diagrams illustrate the synthesis workflow and the biological signaling pathway for TRPV1 modulation, a primary target for this scaffold.

Synthesis Workflow

Caption: Modular synthesis of N-alkyl-3-phenylpropanamides via EDC coupling with QC checkpoints.

TRPV1 Signaling Pathway (Target Mechanism)

Caption: Mechanism of action for TRPV1 agonists leading to desensitization-mediated analgesia.

Quantitative Data Summary

The table below synthesizes data from key studies comparing the

| Compound ID | R (Amine) | Phenyl Sub.[3][4][5] | Target | Activity (IC | Ref |

| 28c | 4-NHSO | TRPV1 | IC | [1] | |

| 8e | 4-OH, 3-OMe | BChE | IC | [2] | |

| Nonivamide | 4-OH, 3-OMe | TRPV1 | EC | [3] | |

| Analogue 5 | Unsubst. | BChE | IC | [2] |

Key Insight: The transition from a simple alkyl chain (Nonyl) to a bulky aromatic tail (Benzyl/Phenethyl) often flips the activity profile from TRPV1 agonism to antagonism or shifts the target to enzymes like BChE.

References

-

Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

-

Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Source: ACS Omega. URL:[Link]

-

TRPV1: A Target for Rational Drug Design. Source: Pharmaceuticals (MDPI). URL:[Link]

-

Synthesis and structure-activity relationship of N-benzyl-3-phenylpropanamides. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

-

Capsaicinoids: A structural and functional analysis. Source: Journal of Medicinal Chemistry (Contextual citation for Nonivamide data). URL:[Link]

Sources

- 1. Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. N-methyl-3-phenylpropanamide | C10H13NO | CID 3434746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of N,N-3-phenyl-3-benzylaminopropanamide derivatives as novel cholesteryl ester transfer protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of N-isobutyl-3-phenylpropanamide derivatives

An In-depth Technical Guide to the Biological Activity of N-isobutyl-3-phenylpropanamide Derivatives

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

N-isobutyl-3-phenylpropanamide derivatives represent a versatile and promising scaffold in medicinal chemistry. Originating from the structural modification of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) and natural phenylpropanoids, this class of compounds has demonstrated a wide spectrum of biological activities far exceeding the capacities of their parent molecules.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these derivatives. We delve into their mechanisms of action as anti-inflammatory, analgesic, neuroprotective, and anticancer agents, with a particular focus on their roles as modulators of Transient Receptor Potential (TRP) channels and inhibitors of butyrylcholinesterase (BChE).[4][5][6] Detailed experimental protocols for synthesis and in vitro evaluation are provided to ensure scientific integrity and reproducibility. This document serves as a foundational resource for researchers aiming to exploit this chemical scaffold for the development of novel therapeutics.

Introduction: A Scaffold of Expanding Potential

The N-isobutyl-3-phenylpropanamide core structure is chemically straightforward, featuring a phenylpropyl group linked to an isobutylamine via an amide bond. Its significance, however, lies in its heritage and adaptability. Many early derivatives were synthesized from 2-arylpropanoic acids, a cornerstone class of NSAIDs that includes ibuprofen.[7] The initial rationale was to create prodrugs or analogues with improved pharmacokinetic profiles or reduced gastrointestinal side effects. However, research has revealed that these modifications often lead to compounds with entirely new pharmacological profiles.

The amide functional group is key to this versatility. It can participate in hydrogen bonding with biological targets, while the phenyl and isobutyl moieties allow for hydrophobic interactions, influencing binding affinity and specificity.[8] This guide explores the major therapeutic avenues that have emerged from the systematic investigation of this scaffold.

Core Synthetic Strategies

The construction of the N-isobutyl-3-phenylpropanamide backbone is primarily an exercise in amide bond formation. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the chemical tolerance of other functional groups on the molecule. The two most prevalent strategies involve the coupling of a 3-phenylpropanoic acid derivative with an appropriate amine.

General Synthetic Workflow

The general approach involves activating the carboxylic acid of a substituted 3-phenylpropanoic acid and subsequently reacting it with an amine.

Caption: General workflow for the synthesis of N-isobutyl-3-phenylpropanamide derivatives.

Key Synthetic Methodologies

A. Acyl Chloride Formation (Schotten-Baumann Reaction Condition) This classic method is robust and efficient. The carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with the amine in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct.[1][9] The choice of an acyl chloride intermediate is driven by its high reactivity, which ensures a rapid and often high-yielding coupling reaction.

B. Carbodiimide-Mediated Coupling This method is favored when sensitive functional groups are present that would not tolerate the harsh conditions of acyl chloride formation. Dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid in situ.[4][7] Often, an additive such as 1-hydroxybenzotriazole (HOBt) is included to suppress side reactions and improve efficiency.[4] This approach offers milder reaction conditions, which is crucial for preserving complex molecular architectures.

Spectrum of Biological Activities and Mechanisms of Action

The therapeutic potential of this scaffold is remarkably broad, with derivatives showing activity in inflammation, pain, neurodegenerative disease, and oncology.

Anti-inflammatory and Analgesic Activity

The foundational activity of this class stems from its relationship to NSAIDs. Many derivatives of ibuprofen, a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), have been synthesized.[1][9] While some retain COX inhibitory activity, a more compelling mechanism for analgesia has emerged through the modulation of Transient Receptor Potential (TRP) channels.

TRP channels are non-selective cation channels that act as cellular sensors for a variety of stimuli, including temperature, pressure, and chemical irritants.[10][11] The TRPV1 channel (the "capsaicin receptor"), in particular, is a key integrator of painful stimuli on primary sensory neurons.[5] Antagonism of TRPV1 can block the signaling cascade that leads to pain perception and neurogenic inflammation.[6][12] Several N-aryl-3-phenylpropanamide series have been developed as highly potent and stereospecific TRPV1 antagonists, effectively blocking pain responses in preclinical models.[6]

Caption: Simplified pathway of TRPV1-mediated nociception and its inhibition.

Neuroprotective Activity: Butyrylcholinesterase (BChE) Inhibition

A promising therapeutic strategy for Alzheimer's disease involves modulating cholinergic neurotransmission. While acetylcholinesterase (AChE) inhibitors are standard of care, butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in later stages of the disease.[4] Recently, novel 3-phenylpropanamide derivatives have been identified as potent and selective BChE inhibitors.[4] SAR studies revealed that the amine portion of the molecule is critical for potency, with a 4-benzylpiperidine moiety showing excellent inhibitory activity.[4] These compounds also demonstrated neuroprotective effects against glutamate- and Aβ₂₅₋₃₅-induced injury in neuronal cell lines, highlighting their potential as disease-modifying agents for Alzheimer's.[4]

| Compound ID (Reference[4]) | R Group (Amine Moiety) | BChE IC₅₀ (µM) |

| 10b | 4-benzylpiperidine | 1.3 |

| 10d | 4-(3-phenylpropyl)piperidine | 2.9 |

| 10c | benzylpiperazine | 3.9 |

| 10e | N-ethylbenzylamine | 18.5 |

| 10a | 1,2,3,4-tetrahydroisoquinoline | 20.7 |

| 11a | N-benzyl-N-ethyl (no methoxy) | 25.3 |

| Table 1: Inhibitory activity of selected 3-phenylpropanamide derivatives against equine BChE. Data illustrates the critical role of the amine substituent in determining potency. |

Antiproliferative and Anticancer Potential

The modification of NSAID structures has also yielded compounds with potent anticancer activity.[9] A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated against a panel of human cancer cell lines.[13] Several derivatives displayed broad-spectrum antiproliferative activity, with compound 6k from the study showing IC₅₀ values in the single-digit micromolar range, comparable to the chemotherapeutic agent doxorubicin.[13] In silico mechanistic studies suggest that these compounds may exert their effect by inhibiting histone deacetylase 6 (HDAC-6) through binding to its unique zinc finger ubiquitin-binding domain.[14]

| Cell Line | Compound 6k IC₅₀ (µM)[13] | Doxorubicin IC₅₀ (µM)[13] |

| MCF-7 (Breast) | 6.93 ± 0.4 | 4.17 ± 0.2 |

| Hela (Cervical) | 9.46 ± 0.7 | 8.87 ± 0.6 |

| HCT-116 (Colon) | 10.88 ± 0.8 | 5.23 ± 0.3 |

| PC-3 (Prostate) | 12.17 ± 0.9 | Not specified |

| Table 2: Antiproliferative activity of a lead benzyloxyquinoxaline propanamide derivative compared to doxorubicin. |

Structure-Activity Relationship (SAR) Analysis

Across the diverse biological activities, several key structural motifs have been identified that govern the potency and selectivity of N-isobutyl-3-phenylpropanamide derivatives.

Caption: Key regions of the N-isobutyl-3-phenylpropanamide scaffold for SAR modification.

-

Phenyl Ring (A): Substitution on this ring is critical. For instance, in TRPV1 antagonists, a 3-fluoro-4-methylsulfonamido substitution pattern is highly effective.[6] In BChE inhibitors, a 3-methoxy group can be beneficial.[4]

-

Propyl Linker (B): The stereochemistry at the alpha-carbon is often crucial for activity. For related PDE4 inhibitors, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer.[15]

-

N-Substituent (D): This position offers the most significant opportunity to tune selectivity. As shown in Table 1, modifying this group from a simple alkyl chain to a larger, cyclic amine like 4-benzylpiperidine dramatically increases BChE inhibitory potency.[4]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide via DCC Coupling

This protocol is adapted from a reported synthesis of an ibuprofen-tryptamine conjugate and serves as an excellent example of carbodiimide-mediated coupling.[7]

-

Reagent Preparation: Dissolve ibuprofen (1 mmol) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Activator Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1 mmol) to the solution. Stir the reaction mixture at room temperature for 10 minutes. This allows for the formation of the activated O-acylisourea intermediate.

-

Amine Addition: Add tryptamine (1 mmol) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: diethyl ether/n-hexane = 1/1).

-

Work-up: Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel to afford the pure product.

-

Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

Protocol 2: In Vitro BChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.

-

Reagent Preparation: Prepare solutions of the test compound at various concentrations, a BChE enzyme solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer, and the substrate butyrylthiocholine iodide (BTCI).

-

Assay Setup: In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution (or buffer for control). Incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate Reaction: Add the BTCI substrate to all wells to start the enzymatic reaction.

-

Measurement: The BChE enzyme hydrolyzes BTCI to thiocholine. Thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. Measure the increase in absorbance at ~412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and plot it against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Future Perspectives and Conclusion

The N-isobutyl-3-phenylpropanamide scaffold has proven to be a remarkably fertile ground for the discovery of novel bioactive agents. While initial work focused on modifying existing NSAIDs, the discovery of potent modulators of TRP channels, cholinesterases, and histone deacetylases demonstrates the platform's true potential.

Future research should focus on:

-

Selectivity Profiling: Systematically screening optimized compounds against panels of related targets (e.g., other TRP channels, different HDAC isoforms) to ensure selectivity and reduce potential off-target effects.

-

In Vivo Efficacy: Moving promising lead compounds from in vitro assays into relevant animal models of pain, neurodegeneration, and cancer to validate their therapeutic potential.

-

Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

-

Manolov, S., & Bojilov, D. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. [Link]

-

Manolov, S., Ivanov, I., & Bozhilov, D. (2018). Synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. ResearchGate. [Link]

-

Manolov, S., Ivanov, I., & Bozhilov, D. (2018). N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. Molbank, 2018(4), M1017. [Link]

-

Wang, Y., et al. (2023). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

-

Manolov, S., & Bojilov, D. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. ResearchGate. [Link]

-

Peng, Y., et al. (2017). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Molecular Medicine Reports. [Link]

-

Al-Hayali, N. M., et al. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Molecules. [Link]

-

Marrone, M. C., et al. (2017). Endogenous Modulators of TRP Channels. Bentham Science. [Link]

-

Reichling, J., et al. (1991). Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. Journal of Natural Products. [Link]

-

Annunziato, R., et al. (2016). Natural product modulators of transient receptor potential (TRP) channels as potential anti-cancer agents. Chemical Society Reviews. [Link]

-

Al-Suhaimi, K. S., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. [Link]

-

Chakraborty, S., et al. (2023). A Comprehensive Review on the Regulatory Action of TRP Channels: A Potential Therapeutic Target for Nociceptive Pain. Current Neuropharmacology. [Link]

-

Giembycz, M. A., et al. (2001). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Journal of Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. [Link]

-

Mair, N., et al. (2019). Modulators of Transient Receptor Potential (TRP) Channels as Therapeutic Options in Lung Disease. Pharmaceuticals. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. [Link]

- Google Patents. (2010). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.

-

Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Cuesta, S. (2021). Organic Small Molecules in Pain-Management. MDPI Encyclopedia. [Link]

-

G-Teixeira, M., & S-Cunha, A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry. [Link]

-

Stasiłowicz, A., et al. (2023). Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol on Mechanical and Thermal Nociceptive Threshold in Mice. Molecules. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. [Link]

-

Ronsisvalle, S. (2014). Pharmacological characterization of new compounds and herbal derivatives for pain and inflammation treatment. IRIS UNICT. [Link]

-

Al-Suhaimi, K. S., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

Sources

- 1. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide [mdpi.com]

- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on the Regulatory Action of TRP Channels: A Potential Therapeutic Target for Nociceptive Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. evitachem.com [evitachem.com]

- 9. researchgate.net [researchgate.net]

- 10. eurekaselect.com [eurekaselect.com]

- 11. lktlabs.com [lktlabs.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of N-(2-methylpropyl)-3-phenylpropanamide from Hydrocinnamic Acid

Abstract & Introduction

N-alkyl amides are a prevalent structural motif in a vast array of biologically active compounds and are fundamental building blocks in medicinal chemistry and drug development.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2-methylpropyl)-3-phenylpropanamide, a representative N-alkyl amide, starting from hydrocinnamic acid and isobutylamine. We will detail a highly efficient amidation procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent.

The core of this guide emphasizes the underlying chemical principles and the rationale behind each step, moving beyond a simple recitation of procedures. This approach is designed to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodology for analogous transformations. The protocol includes a detailed workflow, from reagent preparation to final product characterization, ensuring a self-validating and reproducible process.

Reaction Scheme & Mechanistic Rationale

The direct condensation of a carboxylic acid and an amine to form an amide bond requires prohibitively high temperatures and results in low yields. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[2] This protocol employs EDC·HCl, a water-soluble carbodiimide, which is a widely used and highly effective activating agent.[3][4]

Overall Reaction:

Mechanism of EDC-Mediated Amide Coupling:

The reaction proceeds via a two-step mechanism facilitated by EDC:

-

Activation of Hydrocinnamic Acid: The carboxylic acid attacks the carbodiimide carbon of EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.

-

Nucleophilic Acyl Substitution: The primary amine (isobutylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea. This forms a tetrahedral intermediate which subsequently collapses to yield the desired amide product and the water-soluble N,N'-disubstituted urea byproduct (EDU).

The use of EDC is advantageous because the urea byproduct is soluble in water, simplifying the purification process through a simple aqueous workup, in contrast to the insoluble urea byproduct generated by its counterpart, DCC.[4][5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents

All quantitative data for the reagents are summarized in the table below for a representative 10 mmol scale reaction.

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents | CAS No. | Notes |

| Hydrocinnamic Acid | C₉H₁₀O₂ | 150.17 | 1502 | 10.0 | 1.0 | 501-52-0 | Reagent grade, ≥99% |

| Isobutylamine | C₄H₁₁N | 73.14 | 805 (1.1 mL) | 11.0 | 1.1 | 78-81-9 | Reagent grade, ≥99% |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 2300 | 12.0 | 1.2 | 25952-53-8 | ≥98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - | 75-09-2 | Anhydrous, <50 ppm H₂O |

| 1M Hydrochloric Acid | HCl | - | 30 mL | - | - | 7647-01-0 | For workup |

| Saturated NaHCO₃ | NaHCO₃ | - | 30 mL | - | - | 144-55-8 | For workup |

| Brine | NaCl | - | 30 mL | - | - | 7647-14-5 | For workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - | 7487-88-9 | For drying |

Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Apparatus for column chromatography (optional, if needed)

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add hydrocinnamic acid (1.50 g, 10.0 mmol). Dissolve the acid in 50 mL of anhydrous dichloromethane (DCM).

-

Initial Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. Rationale: The activation step with EDC is exothermic; initial cooling helps to control the reaction temperature and minimize potential side reactions.

-

Reagent Addition: To the cooled solution, add EDC·HCl (2.30 g, 12.0 mmol, 1.2 eq) in one portion, followed by the slow, dropwise addition of isobutylamine (1.1 mL, 11.0 mmol, 1.1 eq) over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours.

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The disappearance of the hydrocinnamic acid spot (visualized with a UV lamp or iodine staining) indicates reaction completion.

-

Aqueous Workup:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 30 mL of 1M HCl. Rationale: To remove unreacted isobutylamine and the basic urea byproduct.

-

Wash with 30 mL of saturated aqueous NaHCO₃ solution. Rationale: To remove any remaining acidic species, including unreacted hydrocinnamic acid.

-

Wash with 30 mL of brine. Rationale: To reduce the solubility of organic material in the aqueous layer and initiate drying.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Characterization: The final product, a white to off-white solid, should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity. (Expected Yield: ~85-95%).

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product analysis.

Caption: A workflow diagram for the synthesis of N-(2-methylpropyl)-3-phenylpropanamide.

Safety & Handling

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

-

EDC·HCl: Can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Isobutylamine: Corrosive and flammable. It has a strong, unpleasant odor. Handle exclusively in a fume hood.

-

Hydrochloric Acid (1M): Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

Expected Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.35-7.15 (m, 5H, Ar-H), ~5.40 (br s, 1H, N-H), ~3.00 (t, 2H, Ar-CH₂), ~2.95 (t, 2H, N-CH₂), ~2.45 (t, 2H, CH₂-C=O), ~1.70 (m, 1H, CH(CH₃)₂), ~0.85 (d, 6H, CH(CH₃)₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~172.0 (C=O), ~141.0 (Ar-C), ~128.5 (Ar-CH), ~128.3 (Ar-CH), ~126.2 (Ar-CH), ~47.0 (N-CH₂), ~38.5 (CH₂-C=O), ~31.5 (Ar-CH₂), ~28.5 (CH(CH₃)₂), ~20.0 (CH(CH₃)₂).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₉NO [M+H]⁺: 206.15; found ~206.2.

Conclusion

This application note details a reliable and scalable protocol for the EDC-mediated synthesis of N-(2-methylpropyl)-3-phenylpropanamide. The methodology is characterized by its mild reaction conditions, simple workup procedure, and high product yields. By providing a thorough explanation of the underlying chemical principles, this guide serves as a valuable resource for researchers in organic synthesis and drug development, enabling them to confidently apply this chemistry to a wide range of substrates.

References

-

van Zadelhoff, A., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(7), 2115. Available at: [Link][5][6]

-

ResearchGate. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Available at: [Link][7]

-

CORE. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available at: [Link][8]

-

ResearchGate. (2020). Protection and Activation of Hydroxycinnamic Acids in Water. Available at: [Link][9]

-

MDPI. (2021). An Efficient Protocol for Amide Bond Formation Using EDC and DMAP in the Presence of a Catalytic Amount of HOBt in Acetonitrile. Available at: [Link]

-

Pendidikan Kimia. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Available at: [Link][2]

-

ResearchGate. (n.d.). synthesis of hydroxycinnamic acid amides with... Available at: [Link][3]

-

ResearchGate. (n.d.). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. Available at: [Link][1]

-

Malaysian Journal of Analytical Sciences. (2019). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available at: [Link][4]

-

RSC Publishing. (2020). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

Application Note and Protocol: Efficient Synthesis of N-isobutyl-3-phenylpropanamide

Abstract

This document provides a detailed protocol for the synthesis of N-isobutyl-3-phenylpropanamide via an amide coupling reaction between 3-phenylpropanoic acid and isobutylamine. The described method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as activating agents, a widely adopted and efficient strategy in medicinal chemistry and drug discovery for amide bond formation.[1] This application note elaborates on the reaction mechanism, provides a step-by-step experimental procedure, and outlines methods for reaction monitoring, product work-up, purification, and characterization.

Introduction

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products.[1] The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a non-reactive carboxylate-ammonium salt.[2] Consequently, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[2][3]

Carbodiimides, such as EDC and N,N'-dicyclohexylcarbodiimide (DCC), are popular choices for this transformation.[2][4][5] EDC is particularly advantageous due to the water-solubility of its urea byproduct, which simplifies purification during aqueous work-up.[3][6] To enhance reaction efficiency and minimize side reactions like racemization (especially in peptide synthesis) and the formation of stable N-acylurea byproducts, additives like HOBt are frequently incorporated.[6][7][8] HOBt reacts with the activated O-acylisourea intermediate to form a more reactive HOBt-ester, which then readily undergoes aminolysis to yield the desired amide.[1][7]

This application note details a robust and reproducible protocol for the synthesis of N-isobutyl-3-phenylpropanamide, a representative aliphatic amide, using the EDC/HOBt coupling system.

Reaction Mechanism

The EDC/HOBt-mediated amide coupling proceeds through a multi-step mechanism, as illustrated below. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by HOBt to generate an active HOBt-ester. The amine subsequently attacks the carbonyl carbon of the HOBt-ester, leading to the formation of a tetrahedral intermediate that collapses to yield the final amide product and regenerates HOBt, which can participate in another catalytic cycle.[7][9]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

Application Note: Synthesis of N-Isobutylhydrocinnamamide via EDCI/HOBt Coupling

Abstract & Scope